Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate
CAS No.: 127919-31-7
Cat. No.: VC11692307
Molecular Formula: C12H10FNO3
Molecular Weight: 235.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127919-31-7 |
|---|---|
| Molecular Formula | C12H10FNO3 |
| Molecular Weight | 235.21 g/mol |
| IUPAC Name | ethyl 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C12H10FNO3/c1-2-16-12(15)10-11(17-7-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
| Standard InChI Key | PFTXDVDQXHOLAW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)F |
| Canonical SMILES | CCOC(=O)C1=C(OC=N1)C2=CC=C(C=C2)F |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Its IUPAC name derives from the substituents: a 4-fluorophenyl group at position 5 and an ethyl ester at position 4 of the oxazole ring. The molecular formula is C₁₂H₁₀FNO₃, with a molecular weight of 235.21 g/mol.
Key structural features include:
-
Oxazole Core: The heterocyclic ring contributes to aromatic stability and dipole interactions.
-
4-Fluorophenyl Substituent: The para-fluorine atom introduces electron-withdrawing effects, modulating electronic density across the ring system.
-
Ethoxycarbonyl Group: Enhances solubility in organic solvents and serves as a handle for further functionalization.
Table 1: Comparative Structural Properties of Oxazole Derivatives
| Compound | Substituent Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate | 4-Fluorophenyl | C₁₂H₁₀FNO₃ | 235.21 |
| Ethyl 5-(2-fluorophenyl)oxazole-4-carboxylate | 2-Fluorophenyl | C₁₂H₁₀FNO₃ | 235.21 |
| Ethyl 5-(4-aminophenyl)oxazole-4-carboxylate | 4-Aminophenyl | C₁₂H₁₂N₂O₃ | 232.24 |
Spectroscopic Data
While experimental spectra for the 4-fluoro derivative are unavailable, inferences from its 2-fluoro analog suggest:
-
¹H NMR: Aromatic protons resonate at δ 7.2–8.1 ppm, while the ethyl group appears as a triplet (δ 1.3 ppm for CH₃) and quartet (δ 4.4 ppm for CH₂).
-
¹³C NMR: The oxazole C4-carboxylate carbon resonates near δ 160 ppm, with fluorophenyl carbons split due to coupling with fluorine.
-
FTIR: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–F stretch).
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. A plausible route involves:
-
Starting Materials: 4-Fluorobenzoyl chloride and ethyl glyoxylate.
-
Cyclization: Conducted in a toluene/dioxane solvent system under reflux with a base (e.g., triethylamine).
-
Workup: Purification via silica gel chromatography using petroleum ether/ethyl acetate gradients.
Reaction Scheme:
Key Reactivity
-
Electrophilic Substitution: The 4-fluorophenyl group directs electrophiles to the oxazole’s C2 position due to resonance effects.
-
Ester Hydrolysis: The ethoxycarbonyl group can be hydrolyzed to carboxylic acids under acidic or basic conditions, enabling further derivatization.
-
Nucleophilic Aromatic Substitution: The fluorine atom may participate in SNAr reactions under harsh conditions, though para substitution reduces reactivity compared to ortho isomers.
Physicochemical Properties
Solubility and Lipophilicity
-
LogP: Estimated at 2.68–2.85, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Solubility: Poor in water (<0.1 mg/mL) but soluble in dichloromethane, DMSO, and ethanol.
Biological Activity and Applications
Anticancer Activity
Molecular docking studies predict strong binding to kinase targets (e.g., EGFR tyrosine kinase) due to hydrophobic interactions with the fluorophenyl group. Preliminary assays on analogs show IC₅₀ values of 5–20 µM against breast (MCF-7) and lung (A-549) cancer cell lines.
Industrial Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume